Sirtuin Isoform Selectivity: Divergent Inhibition Profile vs. Parent Nicotinamide
2-Amino-6-methylnicotinamide exhibits a markedly different potency and selectivity profile for sirtuin enzymes compared to the parent compound, nicotinamide. While nicotinamide is a known broad-spectrum sirtuin inhibitor, 2-Amino-6-methylnicotinamide shows significantly weaker inhibition of SIRT1 but more potent inhibition of SIRT6 [1]. This divergent profile is critical for researchers seeking to avoid confounding effects in SIRT1-centric studies or to target SIRT6-related pathways specifically.
| Evidence Dimension | Inhibition of human recombinant sirtuin enzymes (IC50) |
|---|---|
| Target Compound Data | SIRT1: 1,580 µM; SIRT2: 751 µM; SIRT6: 89 µM |
| Comparator Or Baseline | Nicotinamide (Parent): SIRT1 IC50: 50-250 µM; SIRT2 IC50: 2-100 µM; SIRT6 IC50: less potent than SIRT1 (qualitative) |
| Quantified Difference | For SIRT1: 2-Amino-6-methylnicotinamide is 6.3 to 31.6-fold less potent. For SIRT6: It is notably more active than the parent, which shows weak inhibition of SIRT6. |
| Conditions | In vitro enzymatic assays using human recombinant SIRT1, SIRT2, and SIRT6; SIRT1/SIRT6 assays of unknown origin; SIRT2 assay using Arg-His-Lys-Lys(epsilon-acetyl)-AMC substrate. |
Why This Matters
This unique selectivity fingerprint makes 2-Amino-6-methylnicotinamide a distinct chemical tool for probing sirtuin biology, particularly where SIRT1-mediated off-target effects must be minimized or SIRT6 is the target of interest.
- [1] BindingDB. (2024). BDBM50017342 (CHEMBL1588664) Activity Data for Sirtuins 1, 2, and 6. View Source
